1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene typically involves the introduction of difluoroethyl and trifluoromethyl groups onto a benzene ring. One common method includes the reaction of a suitable benzene derivative with difluoroethyl and trifluoromethyl reagents under controlled conditions. For example, the use of trifluoromethyl iodide and difluoroethyl bromide in the presence of a catalyst can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoroethyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction could produce difluoroethyl alcohols.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems . The difluoroethyl group can also influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares similar fluorinated groups but differs in its overall structure and reactivity.
2,2-Difluoroethylation of heteroatom nucleophiles: Compounds with similar difluoroethyl groups can be compared in terms of their reactivity and applications.
Uniqueness
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene is unique due to the combination of both difluoroethyl and trifluoromethyl groups on a single benzene ring. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
50562-17-9 |
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Molecular Formula |
C9H7F5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F5/c10-8(11)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2 |
InChI Key |
HWYIDAUABKEGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(F)F |
Origin of Product |
United States |
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